molecular formula C13H11ClN2O B2745365 3-amino-N-(2-chlorophenyl)benzamide CAS No. 115175-20-7

3-amino-N-(2-chlorophenyl)benzamide

Cat. No.: B2745365
CAS No.: 115175-20-7
M. Wt: 246.69
InChI Key: PYDMNORWRJGVHA-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O It is a benzamide derivative characterized by the presence of an amino group at the third position and a chlorophenyl group at the second position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)benzamide typically involves the condensation of 2-chlorobenzoic acid with 3-aminobenzamide. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted benzamides .

Scientific Research Applications

3-amino-N-(2-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3-chlorophenyl)benzamide
  • N-(5-amino-2-chlorophenyl)benzamide
  • 2-chloro-N-(3-chlorophenyl)benzamide

Uniqueness

3-amino-N-(2-chlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

3-Amino-N-(2-chlorophenyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C13H11ClN2O, features a unique substitution pattern that influences its chemical and biological properties. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzoic acid with 3-aminobenzamide. The reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resultant product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzamides, including this compound, can inhibit cell proliferation in breast cancer cell lines like MDA-MB-231. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23112.5
5e (related compound)MDA-MB-2310.4
CisplatinMDA-MB-23131.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess moderate activity against various bacterial strains, although more comprehensive evaluations are needed to establish its efficacy and mechanisms of action in antimicrobial contexts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical pathways such as cell proliferation and survival. For example, it has been suggested that the compound can bind to certain kinases or transcription factors, thereby affecting downstream signaling pathways crucial for cancer cell growth .

Comparison with Similar Compounds

When compared to other similar compounds, such as N-(3-chlorophenyl)benzamide and N-(4-chlorophenyl)benzamide, this compound demonstrates distinct reactivity and selectivity due to its unique substitution pattern. This specificity may lead to varied biological activities and therapeutic potentials .

Table 2: Comparison of Biological Activities

CompoundActivity TypeObserved EffectReference
This compoundAnticancerHigh cytotoxicity
N-(3-chlorophenyl)benzamideAntimicrobialModerate activity
N-(4-chlorophenyl)benzamideAnticancerLow cytotoxicity

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzamide derivatives, including this compound, researchers treated MDA-MB-231 cells with different concentrations over a period of 48 hours. Flow cytometry analysis revealed that the compound induced significant apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of benzamides showed that this compound exhibited inhibitory effects against Gram-positive bacteria. The results indicated potential for development into a new class of antimicrobial agents; however, further investigations are necessary to elucidate the exact mechanisms involved .

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDMNORWRJGVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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